molecular formula C17H23NO4S B2635842 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide CAS No. 1428364-62-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide

Cat. No. B2635842
CAS RN: 1428364-62-8
M. Wt: 337.43
InChI Key: MOOCRDLJNCXYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound can be synthesized using various building blocks. For instance, a hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular formula of this compound is C14H17NO4S. It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Chemical Reactions Analysis

This compound can be used for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag . It’s a versatile chemical compound used for diverse scientific research purposes.

Scientific Research Applications

High-Performance Liquid Chromatography

  • Fluorogenic Labeling for HPLC Analysis : The use of fluorogenic labeling reagents like 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid in high-performance liquid chromatography (HPLC) has been explored for the determination of biologically important thiols, showcasing the potential for analytical applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Molecular Structure Analysis

  • Study of Molecular Structures : Research on compounds like Bosentan monohydrate, which contain a 2-methoxyphenoxy component, helps in understanding the molecular structure and formation of complex compounds, with potential implications in materials science and drug design (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).

Organic Synthesis and Reaction Mechanisms

  • Organic Synthesis : The synthesis of macrocyclic precursors of phomactins using [2,3]-Wittig rearrangements and other complex organic synthesis methods involving 2-methoxyphenol derivatives demonstrate the compound's utility in advanced organic synthesis (McGowan & Thomas, 2009).

Hydrodeoxygenation Research

  • Hydrodeoxygenation Studies : The study of hydrodeoxygenation of 2-methoxy phenol and similar compounds is significant in the field of green chemistry and sustainable chemical processes, providing insights into the production of valuable compounds from lignin-derived materials (Dang, Xiangrong, Luo, Yuanyuan, Fu, Li, & Yang, 2020).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-21-16-11-5-6-12-17(16)22-14-8-7-13-18-23(19,20)15-9-3-2-4-10-15/h5-6,11-12,15,18H,2-4,9-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCRDLJNCXYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.